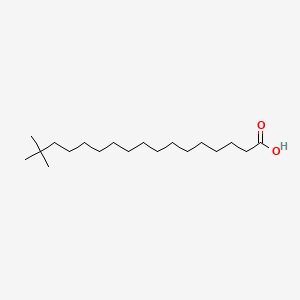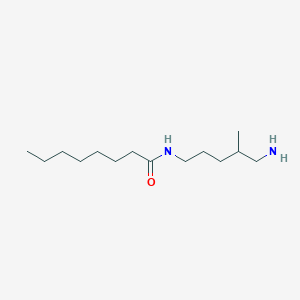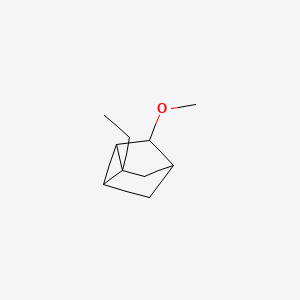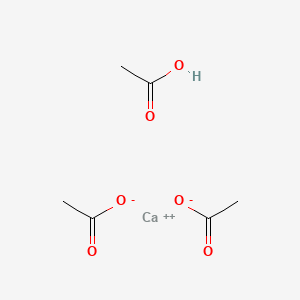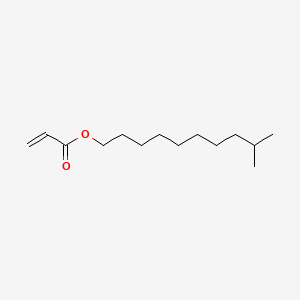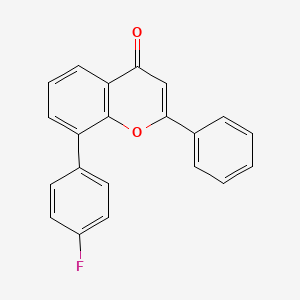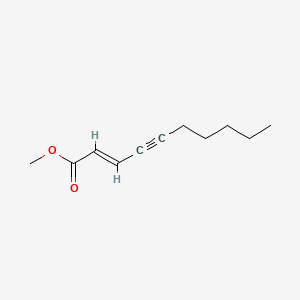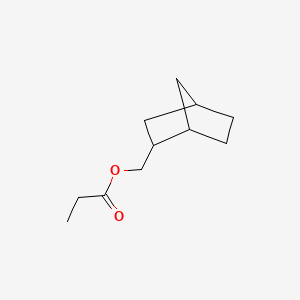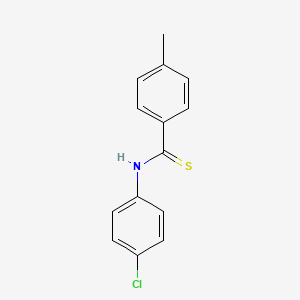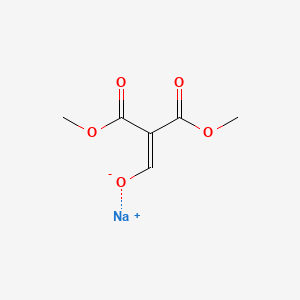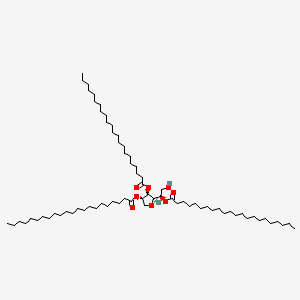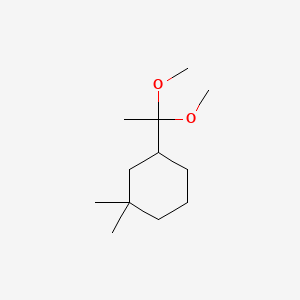
SPLUNC1 (22-39) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPLUNC1 (22-39) Trifluoroacetate is a peptide derived from the short palate, lung, and nasal epithelium clone 1 (SPLUNC1) protein. This peptide has been identified as an inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in sodium and fluid absorption across various epithelial tissues, including the lungs, kidneys, and colon . The peptide is particularly significant in the context of cystic fibrosis, where ENaC hyperactivity contributes to disease pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPLUNC1 (22-39) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of trifluoroacetic acid (TFA) in the final cleavage step is common to obtain the trifluoroacetate salt form of the peptide .
Chemical Reactions Analysis
Types of Reactions
SPLUNC1 (22-39) Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Cleavage Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of these reactions is the this compound peptide itself, which is obtained in a highly purified form suitable for research and therapeutic applications .
Scientific Research Applications
SPLUNC1 (22-39) Trifluoroacetate has several important applications in scientific research:
Cystic Fibrosis: The peptide has been shown to inhibit ENaC activity, making it a potential therapeutic agent for cystic fibrosis.
Airway Surface Liquid Regulation: It helps maintain proper hydration of airway surfaces by modulating sodium absorption.
Innate Immunity: SPLUNC1 protein, from which the peptide is derived, has antimicrobial properties and plays a role in the innate immune response.
Mechanism of Action
SPLUNC1 (22-39) Trifluoroacetate exerts its effects by binding to the β-subunit of the epithelial sodium channel (ENaC). This binding inhibits the channel’s activity, reducing sodium absorption and increasing airway surface liquid height. The peptide’s action is specific to ENaC and does not affect structurally related ion channels .
Comparison with Similar Compounds
Similar Compounds
Full-length SPLUNC1: The entire SPLUNC1 protein also inhibits ENaC but is less specific and may have broader biological effects.
Amiloride: A small molecule ENaC inhibitor used clinically, but with off-target effects in the kidney.
Uniqueness
SPLUNC1 (22-39) Trifluoroacetate is unique in its high specificity for ENaC and its ability to inhibit the channel without affecting other ion channels. This specificity makes it a promising candidate for targeted therapies in conditions like cystic fibrosis .
Properties
Molecular Formula |
C84H136F3N21O27 |
|---|---|
Molecular Weight |
1929.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C82H135N21O25.C2HF3O2/c1-38(2)29-47(68(113)91-49(33-59(85)106)71(116)97-64(42(9)10)76(121)96-53(34-60(86)107)80(125)100-25-15-19-54(100)72(117)88-44(13)82(127)128)93-73(118)55-20-16-26-101(55)79(124)52(32-41(7)8)95-77(122)66(45(14)104)99-67(112)46(23-24-58(84)105)90-70(115)50(35-63(110)111)92-69(114)48(30-39(3)4)94-74(119)56-21-18-28-103(56)81(126)65(43(11)12)98-75(120)57-22-17-27-102(57)78(123)51(31-40(5)6)89-62(109)37-87-61(108)36-83;3-2(4,5)1(6)7/h38-57,64-66,104H,15-37,83H2,1-14H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,87,108)(H,88,117)(H,89,109)(H,90,115)(H,91,113)(H,92,114)(H,93,118)(H,94,119)(H,95,122)(H,96,121)(H,97,116)(H,98,120)(H,99,112)(H,110,111)(H,127,128);(H,6,7)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,64-,65-,66-;/m0./s1 |
InChI Key |
MKOSUOXYGVTZFW-KEFZGVTPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


